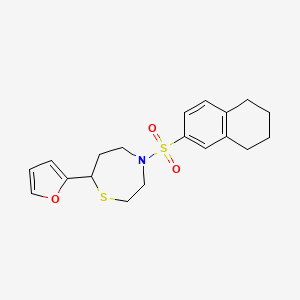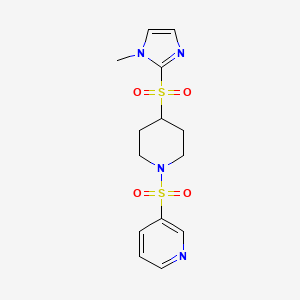
Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Spectral Characterization
Compounds such as thiophene derivatives have been synthesized and characterized using various spectral techniques. Shahana and Yardily (2020) have synthesized novel compounds, including thiophene derivatives, and characterized them by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These compounds have been studied for their structural optimization and theoretical vibrational spectra using density functional theory calculations. The study aids in understanding the antibacterial activity of the compound, indicating its potential application in developing new antibacterial agents (Shahana & Yardily, 2020).
Enzyme Inhibitory Activity and Molecular Docking
Thiophene-based heterocyclic compounds have been evaluated for their in vitro enzyme inhibitory activities. Cetin et al. (2021) designed 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives and assessed their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies revealed significant interactions at the enzyme active sites, demonstrating the compounds' potential as enzyme inhibitors (Cetin et al., 2021).
Anticancer Activity
Research into thiophene derivatives also extends to the exploration of anticancer activities. Inceler et al. (2013) synthesized novel thiophene-containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against various human cancer cell lines. The study highlighted compounds with significant growth inhibitory effects, suggesting the therapeutic potential of thiophene derivatives in cancer treatment (Inceler et al., 2013).
Chemosensor Applications
Thiophene substituted 1,3,4-oxadiazole derivatives have been characterized as chemosensors for detecting metal ions such as Fe2+, Ni2+, and Cu2+. Naik et al. (2021) discovered that these compounds exhibit selective and sensitive turn-off and turn-on fluorescence properties in the presence of specific metal ions, highlighting their application in the development of novel chemosensors (Naik et al., 2021).
Mechanism of Action
Target of Action
Related compounds such as indole derivatives and piperidine-containing compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Related compounds such as indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
thiophen-2-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-16(13-6-3-9-23-13)19-7-1-4-11(10-19)14-17-18-15(21-14)12-5-2-8-22-12/h2-3,5-6,8-9,11H,1,4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIOIGVCCTXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)
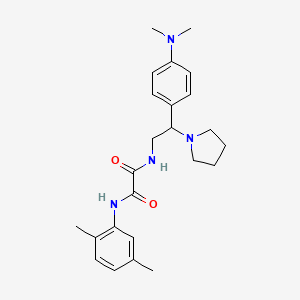
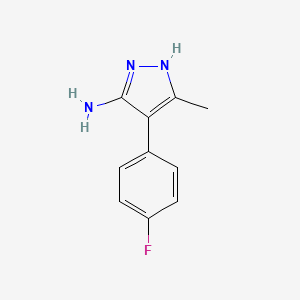
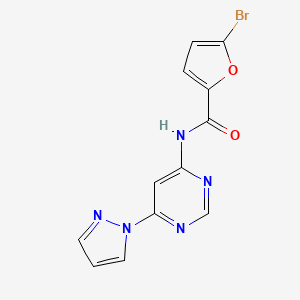
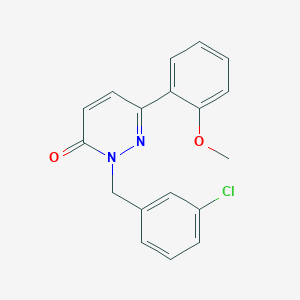
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394015.png)
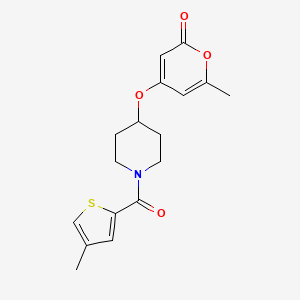
![7-(3-Bromophenyl)-2-((2-chlorobenzyl)thio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394018.png)
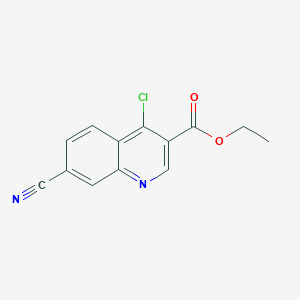
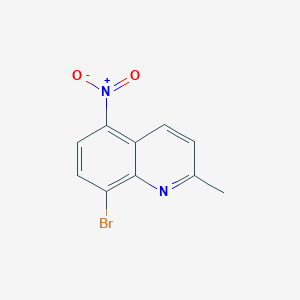
![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B2394024.png)
![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B2394025.png)
